molecular formula C17H15N5O2S B278227 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide

Cat. No. B278227
M. Wt: 353.4 g/mol
InChI Key: CZBPKLLTPZIQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide, also known as ET-FAM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ET-FAM belongs to the class of furamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various analytical techniques. However, one limitation of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide in this context. Another area of interest is its antitumor activity, and more research is needed to elucidate its mechanism of action and potential as a cancer therapy. Additionally, the effects of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide on other physiological processes, such as cardiovascular function and immune response, warrant further investigation.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide involves the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction with 3-ethyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 2-methylphenylboronic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has also shown potential as a treatment for Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptides, which are associated with the disease.

properties

Product Name

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H15N5O2S/c1-3-14-19-20-17-22(14)21-16(25-17)11-7-6-10(2)12(9-11)18-15(23)13-5-4-8-24-13/h4-9H,3H2,1-2H3,(H,18,23)

InChI Key

CZBPKLLTPZIQHX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CO4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CO4

Origin of Product

United States

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